molecular formula C11H13BrClNO2 B2491629 (+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1956319-66-6

(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B2491629
CAS No.: 1956319-66-6
M. Wt: 306.58
InChI Key: KHSLVUVVKDIPFA-OULXEKPRSA-N
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Description

The compound “(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl” is a chiral pyrrolidine derivative featuring a bromine-substituted phenyl group at the 4-position of the pyrrolidine ring and a carboxylic acid moiety at the 3-position, with a hydrochloride counterion.

Properties

IUPAC Name

(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSLVUVVKDIPFA-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common techniques include continuous flow synthesis and the use of high-throughput reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or dehalogenated compounds.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
This compound serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow for modifications that enhance the efficacy and selectivity of drug candidates. For instance, its use in developing bispecific antagonists has been noted as a promising avenue for treating conditions like age-related macular degeneration .

Case Study:
A study highlighted the synthesis of novel inhibitors targeting Retinol Binding Protein 4 (RBP4), where derivatives of this compound were evaluated for their binding affinity and biological activity, demonstrating its potential in drug development .

Biochemical Research

Investigating Receptor Interactions:
The compound is utilized in studies examining receptor interactions and enzyme activities. Its ability to modulate biological pathways makes it a valuable tool in understanding complex biochemical processes.

Example of Use:
Research has shown that the compound can inhibit specific enzymes, such as InhA, which is crucial in bacterial fatty acid synthesis. This inhibition was attributed to the formation of a hydrogen-bonding network with the enzyme's active site, showcasing its utility as an enzyme inhibitor .

Analytical Chemistry

Standard in Chromatographic Techniques:
(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride is employed as a standard in chromatographic methods. This application aids researchers in the quantitative analysis of similar compounds within complex mixtures.

Data Table: Chromatographic Applications

TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Quantitative analysis of pharmaceutical compounds
Gas Chromatography (GC)Standard for calibration curves
Mass Spectrometry (MS)Identification of metabolites

Material Science

Development of Novel Materials:
The unique properties of this compound make it suitable for creating new materials with specific thermal and mechanical characteristics. Researchers are exploring its potential in polymer science to develop materials that exhibit enhanced performance under various conditions.

Potential Applications:

  • Polymers: Investigations are ongoing into how this compound can be integrated into polymer matrices to improve their functionality.
  • Coatings: The compound's properties may lead to advancements in protective coatings with enhanced durability .

Drug Formulation

Improving Bioavailability:
The hydrochloride form of the compound significantly enhances its solubility, which is crucial for formulating effective dosage forms. Improved solubility translates to better bioavailability, making it easier to achieve therapeutic concentrations in clinical settings.

Case Study on Formulation:
Research has demonstrated that formulations incorporating this hydrochloride salt lead to higher plasma concentrations compared to non-salt forms, emphasizing its importance in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxylic acid group contribute to the overall molecular conformation and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of “(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl” based on substituent variations, molecular properties, and applications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
(+/-)-trans-4-(3-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl 3-Nitro (meta) C₁₁H₁₃ClN₂O₄ 272.69 ≥95% High electron-withdrawing nitro group may enhance reactivity in nucleophilic substitutions.
(+/-)-trans-4-(2-Chlorophenyl)-pyrrolidine-3-carboxylic acid-HCl 2-Chloro (ortho) C₁₁H₁₃Cl₂NO₂ 262.13 ≥95% Ortho-substituted chloro group introduces steric hindrance; discontinued due to supply issues.
(+/-)-trans-4-(2-Ethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl 2-Ethyl (ortho) C₁₃H₁₈ClNO₂ 255.74 N/A Hydrophobic ethyl group may improve membrane permeability in drug candidates.
(+/-)-trans-4-[3-(2-Methoxyethyl)-phenyl]-pyrrolidine-3-carboxylic acid-HCl 3-(2-Methoxyethyl) (meta) C₁₄H₂₀ClNO₃ 285.77 N/A Ether side chain enhances solubility; potential for CNS-targeting therapeutics.
trans-Methyl 4-(4-Bromophenyl)pyrrolidine-3-carboxylate hydrochloride 4-Bromo (para) C₁₃H₁₅BrClNO₂ 344.63 N/A Ester derivative with para-bromo substituent; key intermediate in pharmaceutical synthesis.
(+/-)-trans-4-(2-Methoxy-phenyl)-pyrrolidine-3-carboxylic acid, HCl 2-Methoxy (ortho) C₁₂H₁₆ClNO₃ 265.72 98% Ortho-methoxy group may influence hydrogen bonding and receptor interactions.
(+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl 3-Cyano (meta) C₁₂H₁₂ClN₂O₂ 253.69 N/A Strong electron-withdrawing cyano group enhances stability in acidic environments.

Key Observations from Comparative Analysis

Meta and para substituents (e.g., 3-nitro, 4-bromo) alter electronic properties, with electron-withdrawing groups (e.g., nitro, cyano) enhancing reactivity in synthetic pathways .

Physicochemical Properties :

  • Hydrophobic groups (e.g., ethyl) increase lipophilicity, favoring blood-brain barrier penetration .
  • Polar substituents (e.g., methoxyethyl, carboxylic acid) improve aqueous solubility, critical for bioavailability .

Applications in Drug Development :

  • The 4-bromo para-substituted ester () is highlighted as a key intermediate, suggesting brominated analogs are valuable in medicinal chemistry .
  • Discontinued compounds (e.g., 2-chloro derivative) may reflect challenges in synthesis or stability .

Synthesis and Characterization: While direct synthesis data for the 2-bromo analog is absent, related compounds (e.g., pyridinylvinyl benzaldehyde derivatives in ) employ Knoevenagel condensations and Jones oxidation, suggesting analogous routes for brominated derivatives .

Biological Activity

(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl, with the chemical formula C11_{11}H13_{13}BrClNO2_2 and CAS number 1049727-85-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
Molecular FormulaC11_{11}H13_{13}BrClNO2_2
Molar Mass306.58 g/mol
Synonyms(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit diverse activities, including:

  • Anticancer Activity : Compounds in this class have been shown to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Some derivatives demonstrate effects on neurotransmitter systems, potentially serving as leads for developing treatments for neurological disorders.

Anticancer Activity

In a study exploring the anticancer potential of related pyrrolidine derivatives, it was found that certain modifications to the pyrrolidine ring significantly enhanced cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC50_{50} value of approximately 2.76 µM against ovarian cancer cells (OVXF 899), indicating significant potency .

Neuropharmacological Studies

Research has indicated that similar compounds can act as modulators of neurotransmitter receptors. For example, pyrrolidine derivatives have been shown to exhibit affinity for metabotropic glutamate receptors, which are crucial in treating conditions like epilepsy and neurodegenerative diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A comparative study evaluated the effects of various pyrrolidine derivatives on human cancer cell lines. The results highlighted that modifications to the phenyl group significantly influenced cytotoxicity levels, with some compounds demonstrating IC50_{50} values below 10 µM across multiple cell lines, including breast and lung cancers .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal cell death in vitro by modulating oxidative stress pathways .

Summary of Findings

Study FocusKey Findings
Anticancer ActivityIC50_{50} values < 10 µM in various cancer cell lines
Neuropharmacological EffectsModulation of glutamate receptors; potential neuroprotection

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